molecular formula C6H3BrClF2NO B14012128 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine

Cat. No.: B14012128
M. Wt: 258.45 g/mol
InChI Key: SMJNJGNHZICZIB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dichloropyridine with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence its binding affinity and reactivity with enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of its interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-5-(trifluoromethoxy)pyridine
  • 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine
  • 4-Bromo-2-(difluoromethoxy)pyridine

Uniqueness

2-Bromo-5-chloro-3-(difluoromethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and difluoromethoxy groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

2-bromo-5-chloro-3-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3BrClF2NO/c7-5-4(12-6(9)10)1-3(8)2-11-5/h1-2,6H

InChI Key

SMJNJGNHZICZIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Br)Cl

Origin of Product

United States

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